molecular formula C18H25BFNO3 B8171201 N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B8171201
M. Wt: 333.2 g/mol
InChI Key: DYKYUFSAYANXLD-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a complex organic compound that belongs to the class of boronic acid derivatives. This compound features a cyclobutyl group, a fluorophenyl group, and a boronic ester moiety, making it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves a two-step substitution reaction. Initially, a fluorophenyl boronic acid pinacol ester is reacted with a suitable halide under palladium-catalyzed conditions to form the boronic ester intermediate. Subsequently, the intermediate undergoes a nucleophilic substitution with cyclobutylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimizing reaction conditions to increase yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction parameters, as well as scaling up the reaction process to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or metal catalysts like palladium on carbon (Pd/C).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution Reactions: Nucleophiles like amines or alcohols, and suitable leaving groups.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds.

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution Reactions: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.

Biology: The fluorophenyl group can enhance the biological activity of the compound, making it useful in drug discovery and development. It can be used to create compounds with improved pharmacokinetic properties.

Medicine: The compound's derivatives can be explored for their potential therapeutic effects, including anticancer, anti-inflammatory, and antibacterial properties.

Industry: In the chemical industry, this compound is used to produce high-value chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation and reductive elimination steps. The fluorophenyl group can enhance the compound's binding affinity to biological targets, potentially leading to improved efficacy in drug molecules.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of biaryl compounds through the transmetalation of the boronic ester to the palladium center, followed by reductive elimination.

  • Biological Targets: The fluorophenyl group can interact with various biological targets, such as enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is structurally similar but has a different alkyl group attached to the amide nitrogen.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a methoxy group and a sulfonamide group instead of the fluorophenyl group.

Uniqueness: The presence of the fluorophenyl group in N-Cyclobutyl-2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide enhances its reactivity and biological activity compared to similar compounds. The fluorine atom increases the compound's stability and binding affinity, making it a valuable intermediate in various applications.

Properties

IUPAC Name

N-cyclobutyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)13-9-8-12(15(20)11-13)10-16(22)21-14-6-5-7-14/h8-9,11,14H,5-7,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYUFSAYANXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)NC3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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